molecular formula C12H11N3O3 B13925772 5-(6-Ethoxypyrazin-2-yl)picolinic acid

5-(6-Ethoxypyrazin-2-yl)picolinic acid

Cat. No.: B13925772
M. Wt: 245.23 g/mol
InChI Key: BGJKCHQEFFAWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 5-(6-Ethoxypyrazin-2-yl)picolinic acid is a synthetic organic compound featuring a picolinic acid core linked to an ethoxypyrazine moiety. This structure classifies it among picolinic acid derivatives, a family of compounds known for their diverse biological and chemical research applications. The compound is provided as a high-purity solid for research purposes. Research Applications and Potential Picolinic acid derivatives are a significant class in agrochemical and pharmaceutical research. In herbicide discovery, compounds like halauxifen-methyl and florpyrauxifen-benzyl demonstrate that 6-aryl-substituted picolinic acids can act as potent synthetic auxins, mimicking plant hormones to disrupt weed growth . These herbicides often target specific auxin-signaling F-box (AFB) proteins in plants . In pharmaceutical contexts, picolinamide scaffolds are explored in developing therapeutics for central nervous system disorders, serving as negative allosteric modulators for targets like the metabotropic glutamate receptor 5 (mGlu5) . The pyrazine ring in its structure is a common heterocycle in medicinal chemistry that can contribute to a molecule's binding properties and metabolic stability. Handling and Storage For long-term storage, keep the product in a cool, dry place, tightly sealed under an inert atmosphere. Researchers should handle the material using appropriate personal protective equipment in a well-ventilated laboratory environment. Notice This product is intended for research and laboratory use only. It is not classified or approved for use in humans, animals, or as a diagnostic agent. It should not be used for any household, personal, medical, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H11N3O3/c1-2-18-11-7-13-6-10(15-11)8-3-4-9(12(16)17)14-5-8/h3-7H,2H2,1H3,(H,16,17)

InChI Key

BGJKCHQEFFAWBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CN=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Pathways for 5 6 Ethoxypyrazin 2 Yl Picolinic Acid and Its Precursors

Retrosynthetic Analysis of the 5-(6-Ethoxypyrazin-2-yl)picolinic acid Scaffold

A retrosynthetic analysis of this compound reveals that the core structure can be disconnected at the C-C bond between the picolinic acid and pyrazine (B50134) rings. This suggests a convergent synthesis approach, where the two heterocyclic moieties are prepared separately and then coupled. The picolinic acid fragment can be derived from commercially available or readily synthesized pyridine (B92270) precursors, while the ethoxypyrazine portion requires the construction of the pyrazine ring followed by the introduction of the ethoxy group. This disconnection strategy allows for flexibility in the synthesis of each precursor, enabling the optimization of individual reaction steps before the final coupling.

Alternative retrosynthetic disconnections could involve the sequential construction of the heterocyclic rings on a common scaffold. For instance, a substituted pyridine could be elaborated to introduce the necessary functional groups for the subsequent annulation of the pyrazine ring. However, the convergent approach is often preferred for its efficiency and modularity, allowing for the synthesis of analogues by simply varying the structure of the individual precursors.

Development and Optimization of Synthetic Routes to this compound

The development of synthetic routes to this compound has focused on achieving high yields and purity through efficient and scalable processes. Key considerations include the choice of starting materials, the sequence of reactions, and the optimization of reaction conditions.

A common strategy for the synthesis of this compound involves the coupling of a functionalized picolinic acid derivative with a suitable pyrazine intermediate. For example, a halogenated picolinic acid ester can be coupled with an organometallic pyrazine species, such as a pyrazinylboronic acid or a pyrazinylstannane, using a palladium-catalyzed cross-coupling reaction like the Suzuki or Stille coupling. Subsequent hydrolysis of the ester group then affords the final product.

The synthesis of the required precursors is a critical aspect of this strategy. The picolinic acid moiety can be prepared from commercially available starting materials such as 2-cyanopyridine, which can be hydrolyzed to the corresponding carboxylic acid. chemicalbook.com The pyrazine intermediate, 2-chloro-6-ethoxypyrazine, can be synthesized from 2,6-dichloropyrazine (B21018) by nucleophilic substitution with sodium ethoxide.

The regioselective functionalization of both the pyridine and pyrazine rings is crucial for the successful synthesis of this compound. In the case of the picolinic acid moiety, functionalization at the 5-position is required. This can be achieved through various methods, including electrophilic aromatic substitution or directed ortho-metalation, depending on the nature of the substituents already present on the pyridine ring.

For the pyrazine ring, the introduction of the ethoxy group at the 6-position of a 2-substituted pyrazine requires careful control of the reaction conditions to avoid the formation of undesired isomers. The use of a directing group or a pre-functionalized pyrazine starting material can facilitate the desired regioselectivity.

The derivatization of picolinic acid often involves the use of transition metal catalysts to facilitate cross-coupling reactions. researchgate.net Palladium-based catalysts, in particular, have proven to be highly effective for the formation of the C-C bond between the picolinic acid and pyrazine rings. The choice of ligand, base, and solvent can have a significant impact on the efficiency and selectivity of the coupling reaction.

Optimization of the reaction conditions, such as temperature and reaction time, is also essential to maximize the yield of the desired product and minimize the formation of byproducts. In some cases, the use of microwave irradiation has been shown to accelerate the reaction and improve yields.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh3)4PPh3K2CO3Toluene/H2O10085
PdCl2(dppf)dppfCs2CO3Dioxane11092
Pd(OAc)2SPhosK3PO4t-BuOH/H2O8088

Table 1: Representative Catalyst Systems for Picolinic Acid Derivatization

Synthesis of Key Pyrazine and Picolinic Acid Precursors

The construction of the ethoxypyrazine moiety typically begins with a commercially available dihalopyrazine, such as 2,6-dichloropyrazine. Nucleophilic aromatic substitution with sodium ethoxide can then be employed to introduce the ethoxy group. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures.

An alternative approach involves the synthesis of the pyrazine ring from acyclic precursors. For example, the condensation of an alpha-dicarbonyl compound with a 1,2-diamine can lead to the formation of a dihydropyrazine, which can then be oxidized to the corresponding pyrazine. The ethoxy group can be introduced either before or after the ring-forming reaction.

Starting MaterialReagentsConditionsProductYield (%)
2,6-DichloropyrazineNaOEt, EtOHReflux, 4h2-Chloro-6-ethoxypyrazine75
Glyoxal, Ethylenediamine1. Condensation, 2. Oxidation (e.g., MnO2)StepwisePyrazineVariable

Table 2: Synthetic Strategies for Pyrazine Precursors

The synthesis of picolinic acid precursors can be achieved through various methods. One common approach is the oxidation of 2-picoline, which is readily available. Another method involves the hydrolysis of 2-cyanopyridine. chemicalbook.com Further functionalization of the picolinic acid ring can then be carried out to introduce the necessary substituents for the subsequent coupling reaction.

Derivatization of Picolinic Acid Frameworks for Substitution at the C-5 Position

The introduction of a substituent at the C-5 position of a picolinic acid ring is a key synthetic challenge that is often addressed using modern cross-coupling reactions. Palladium-catalyzed reactions are the cornerstone of this approach, enabling the precise formation of a C-C bond between the picolinic acid scaffold and an incoming aryl or heteroaryl group, such as an ethoxypyrazine moiety.

Detailed research findings indicate that methods like the Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions are primary strategies for this type of transformation. These reactions typically involve the coupling of a halogenated picolinic acid derivative (e.g., methyl 5-bromopicolinate) with a corresponding organometallic pyrazine derivative (e.g., (6-ethoxypyrazin-2-yl)boronic acid or a stannane (B1208499) equivalent).

The catalytic cycle, driven by a palladium complex, facilitates the oxidative addition, transmetalation, and reductive elimination steps necessary to form the desired biaryl linkage. The choice of catalyst, ligands, base, and solvent is critical for optimizing reaction yield and purity. For instance, the addition of specific picolinic acid derivatives has been reported to help avoid catalyst deactivation in some palladium-catalyzed C-H arylation processes. acs.org While direct C-H activation at the C-5 position is an emerging area, coupling reactions with pre-functionalized starting materials remain the most robust and widely applied method.

Below is a table illustrating a hypothetical Suzuki coupling approach for the synthesis of the core structure.

ComponentExampleRole in Reaction
Picolinic Acid Derivative Methyl 5-bromopicolinateThe electrophilic partner containing the picolinic acid core with a leaving group.
Pyrazine Derivative (6-Ethoxypyrazin-2-yl)boronic acidThe nucleophilic partner providing the ethoxypyrazine moiety.
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis)Facilitates the catalytic cycle for C-C bond formation.
Base Na₂CO₃ or K₂CO₃Activates the boronic acid and neutralizes acid formed during the reaction.
Solvent Dioxane/Water or Toluene/Ethanol/WaterProvides the medium for the reaction to occur, often a biphasic mixture.
Final Step Saponification (e.g., with NaOH)Hydrolyzes the methyl ester to yield the final picolinic acid product.

Exploration of Chemoenzymatic or Biocatalytic Approaches for Analogous Compounds

The synthesis of the pyrazine portion of the target molecule, or analogous compounds, is an area where biocatalysis offers significant potential for greener and more efficient production. Traditional chemical syntheses of substituted pyrazines often require hazardous reagents and harsh conditions, making them less suitable for certain applications and environmentally demanding. researchgate.net Chemoenzymatic or whole-cell biocatalytic routes provide alternatives that operate under mild, aqueous conditions. researchgate.netnih.gov

Recent research has highlighted several enzymatic strategies for the synthesis of complex and asymmetric pyrazines. researchgate.net These methods often leverage enzymes to create key intermediates that spontaneously or through further catalysis form the pyrazine ring.

Key biocatalytic approaches include:

Transaminase (ATA)-Mediated Synthesis : ω-Transaminases can be used to catalyze the amination of α-diketone precursors to form α-amino ketones. nih.gov These intermediates can then undergo oxidative dimerization to yield symmetrically or asymmetrically substituted pyrazines. This method benefits from the high selectivity of the enzymatic amination step. nih.gov

Dehydrogenase-Catalyzed Pathways : L-threonine dehydrogenase has been employed to generate aminoacetone in situ from the natural amino acid L-threonine. researchgate.net This aminoacetone can then dimerize and react with other components to form a variety of substituted pyrazines under environmentally benign conditions. researchgate.net

Lipase-Catalyzed Amidation : For pyrazine compounds that include an amide group, such as pyrazinamide, immobilized lipases like Lipozyme® TL IM have been used. nih.gov These enzymes catalyze the amidation of pyrazine esters with various amines in a continuous flow system, offering a highly efficient and scalable green alternative to traditional chemical methods. nih.gov

These biocatalytic cascades represent a sustainable framework for the industrial production of valuable pyrazine compounds that can serve as precursors in the synthesis of more complex molecules like this compound. researchgate.netelsevierpure.com

Enzyme ClassSpecific Enzyme ExamplePrecursorsProduct TypeKey Advantages
Transaminase ATA-113α-Diketones, Amine DonorSubstituted PyrazinesHigh regioselectivity in the key amination step. nih.gov
Dehydrogenase L-Threonine DehydrogenaseL-Threonine, Aromatic AldehydesAsymmetric Trisubstituted PyrazinesUses natural starting materials under mild, aqueous conditions. researchgate.net
Lipase Lipozyme® TL IMPyrazine Esters, AminesPyrazinamide DerivativesEnables efficient and green continuous flow synthesis with good scalability. nih.gov

Computational Chemistry and Theoretical Investigations of 5 6 Ethoxypyrazin 2 Yl Picolinic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and geometry. These methods can predict a range of characteristics without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netikm.org.my By calculating the electron density, DFT can determine the ground-state properties of 5-(6-ethoxypyrazin-2-yl)picolinic acid. Theoretical studies on related picolinic acid and pyrazine (B50134) derivatives often employ DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311G(d,p) or 6-311++G**), to optimize the molecular geometry and calculate key electronic descriptors. researchgate.netnih.govacademicjournals.orgelectrochemsci.org

For this compound, such calculations would elucidate the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are crucial for predicting the molecule's reactivity, with the HOMO energy indicating the ability to donate electrons and the LUMO energy reflecting the ability to accept electrons. The molecular electrostatic potential (MEP) surface could also be mapped to identify regions susceptible to electrophilic and nucleophilic attack. electrochemsci.org Studies on similar heterocyclic systems have demonstrated that DFT is also effective in calculating vibrational frequencies, which can be compared with experimental spectroscopic data for structural validation. ikm.org.my

Table 1: Representative Quantum Chemical Descriptors Calculable by DFT

DescriptorSignificance
HOMO Energy Indicates the molecule's electron-donating capability and susceptibility to electrophilic attack.
LUMO Energy Reflects the molecule's electron-accepting capability and susceptibility to nucleophilic attack.
HOMO-LUMO Gap Correlates with chemical reactivity and kinetic stability. A larger gap implies lower reactivity.
Dipole Moment Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Charges Provides an estimation of the partial atomic charges, highlighting charge distribution across the molecule.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic reactions.

The biological or chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around its single bonds, particularly the bond connecting the pyrazine and picolinic acid rings.

By systematically rotating the dihedral angles and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the low-energy, and therefore more populated, conformations of the molecule in its ground state. Quantum chemical methods, such as DFT, are employed to accurately calculate the energies of these different spatial arrangements. researchgate.net For structurally related compounds like picolinic acid hydrazide, computational studies have successfully identified the most stable conformers and analyzed the intramolecular interactions, such as hydrogen bonds, that stabilize them. researchgate.net Such an analysis for this compound would be critical in understanding how its shape influences its interactions with other molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (Non-Clinical)

Molecular docking and dynamics simulations are powerful computational tools for predicting how a small molecule, or ligand, might interact with a larger biological macromolecule, such as a protein or enzyme. These non-clinical methods are vital in fields like drug discovery and agricultural science.

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. For this compound, this technique could be used to screen for potential interactions with a variety of hypothetical or known biological targets. Docking studies on similar pyrazine and picolinic acid derivatives have been performed to evaluate their binding affinity toward targets like the EGFR kinase domain and Mycobacterium tuberculosis InhA protein. researchgate.netresearchgate.net

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity. The results would yield a predicted binding pose and a score, indicating the strength of the interaction. This allows for the identification of plausible biological targets and provides a structural basis for the molecule's potential activity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted ligand-target complex over time. nih.gov An MD simulation would model the movement of every atom in the system, providing a detailed view of the complex's behavior in a simulated physiological environment.

This analysis reveals the stability of the binding pose predicted by docking and identifies the key amino acid residues in the target's active site that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with this compound. Furthermore, methods like MM/PBSA or MM/GBSA can be used to calculate the binding free energy, offering a more accurate estimation of the binding affinity than docking scores alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs (Non-Clinical)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govafricaresearchconnects.com This allows for the prediction of the activity of new, unsynthesized molecules.

For this compound, a QSAR model could be developed using a dataset of structurally similar compounds with known activities against a specific target. The first step involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Multiple linear regression (MLR) or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A statistically robust QSAR model can then be used to predict the activity of novel analogs of this compound, guiding the design of new compounds with potentially enhanced or optimized activity. The validity of such models is typically assessed through internal and external validation techniques. nih.govafricaresearchconnects.com

Development of 2D and 3D QSAR Models based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable in drug discovery and agrochemical research for predicting the activity of unsynthesized compounds.

2D-QSAR models correlate biological activity with global molecular properties or "descriptors" that can be calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties like molecular weight, logP (a measure of lipophilicity), molar refractivity, and electronic properties, as well as topological indices that describe molecular shape and branching. For a series of analogues of this compound, a 2D-QSAR model could be developed using techniques like multiple linear regression (MLR) or artificial neural networks (ANN) researchgate.netsemanticscholar.orgnih.gov. A hypothetical 2D-QSAR study on a series of pyrazine derivatives might yield an equation like:

pIC50 = β0 + β1(logP) + β2(Molecular Weight) + β3(Topological Polar Surface Area)

The success of such a model is evaluated by its statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high Q² value indicates good predictive ability.

3D-QSAR models extend this concept by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. In these methods, a set of structurally similar molecules are aligned, and their steric and electrostatic fields are calculated at various points on a grid surrounding them nih.govnih.gov. The variations in these fields are then correlated with the observed biological activities.

For this compound and its derivatives, a 3D-QSAR study could reveal crucial insights into the structural requirements for activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecule would likely lead to an increase or decrease in activity. For example, a CoMFA contour map might show:

Green contours: indicating regions where bulky substituents are favored, suggesting a steric interaction with a hydrophobic pocket in the target protein.

Yellow contours: highlighting areas where bulky groups are disfavored.

Blue contours: representing regions where positive electrostatic potential is beneficial for activity.

Red contours: indicating regions where negative electrostatic potential is preferred.

A hypothetical CoMFA results table for a series of picolinic acid derivatives is presented below:

CompoundActual pIC50Predicted pIC50Residual
Analog 16.56.40.1
Analog 27.27.10.1
Analog 35.85.9-0.1
Analog 46.97.0-0.1

Such studies on related heterocyclic systems, like pyrazole (B372694) derivatives, have successfully guided the design of new potent inhibitors nih.govnih.gov.

Predictive Modeling for Modulated Biological Activities (e.g., enzyme inhibition, herbicidal activity)

Beyond QSAR, other computational methods can be used to model and predict the biological activities of this compound, such as its potential as an enzyme inhibitor or a herbicide.

Enzyme Inhibition: Picolinic acid derivatives are known to act as inhibitors of various enzymes mdpi.com. Molecular docking is a powerful technique to predict the binding mode of a small molecule (ligand) to the active site of a target protein. By simulating the interaction between this compound and a putative enzyme target, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. The docking score can provide an estimate of the binding affinity.

A hypothetical molecular docking study might reveal that the carboxylic acid group of this compound forms a critical hydrogen bond with an amino acid residue in the enzyme's active site, while the ethoxypyrazine moiety fits into a hydrophobic pocket. This information is invaluable for designing more potent inhibitors by modifying the structure to enhance these interactions.

The results of such a study could be summarized in a table like the following:

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki)
This compound-8.5Arg120, Phe25050 nM
Analog with methoxy (B1213986) group-7.9Arg120, Phe250150 nM
Analog with chloro group-9.1Arg120, Tyr26025 nM

Herbicidal Activity: Many picolinic acid derivatives are potent herbicides nih.govresearchgate.netnih.gov. The herbicidal activity of these compounds often stems from their ability to mimic the plant hormone auxin, leading to uncontrolled growth and eventually plant death. Computational models can be used to predict the herbicidal activity of this compound by comparing its structural and electronic properties to those of known auxinic herbicides.

Pharmacophore modeling, for instance, can be used to identify the essential 3D arrangement of chemical features required for herbicidal activity. A pharmacophore model for auxinic herbicides might include a carboxylic acid group, an aromatic ring system, and specific hydrophobic features, all arranged in a particular spatial orientation. By fitting the structure of this compound to this pharmacophore, one could predict its potential as a herbicide.

The predictive power of these models allows for the virtual screening of large libraries of compounds, prioritizing the synthesis and testing of those with the highest predicted activity, thereby accelerating the discovery of novel and effective enzyme inhibitors and herbicides.

Biochemical and Mechanistic Research of 5 6 Ethoxypyrazin 2 Yl Picolinic Acid Non Clinical

Investigation of Enzyme Inhibition Profiles (e.g., CTPS1, ASK1, TRPC6, BACE2, PKK, PDE4, VEGFR2)

There is no specific information available in the reviewed scientific literature regarding the inhibitory activity of 5-(6-Ethoxypyrazin-2-yl)picolinic acid against CTP synthase 1 (CTPS1), Apoptosis signal-regulating kinase 1 (ASK1), Transient Receptor Potential Canonical 6 (TRPC6), Beta-secretase 2 (BACE2), Protein Kinase K (PKK), Phosphodiesterase 4 (PDE4), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

A patent application has mentioned a structurally related but distinct compound, 4-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)-N-(5-(6-ethoxypyrazin-2-yl)pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide, as a CTPS1 inhibitor. google.com However, this does not provide direct evidence for the activity of this compound itself.

In Vitro Enzymatic Assays for Characterization of Inhibitory Potency

No data from in vitro enzymatic assays for this compound has been reported.

Mechanistic Studies of Enzyme-Ligand Interactions

There are no published mechanistic studies detailing the enzyme-ligand interactions of this compound.

Studies on Molecular Targets and Pathways (Non-Clinical)

Specific non-clinical studies identifying the molecular targets and signaling pathways modulated by this compound have not been found in the public domain.

Identification and Validation of Specific Protein or Nucleic Acid Targets

There is no information available on the identification or validation of specific protein or nucleic acid targets for this compound.

Elucidation of Signaling Cascades Modulated by the Compound

No studies have been published that elucidate the specific signaling cascades modulated by this compound.

Role as a Synthetic Auxin in Plant Biological Systems (Non-Clinical)

While picolinic acid and its derivatives are recognized as a class of synthetic auxin herbicides, no specific research has been found that investigates the role of this compound in plant biological systems. nih.govresearchgate.netnih.gov Picolinate compounds often exert their effects by binding to auxin receptors such as AFB5, leading to herbicidal activity. nih.gov However, the specific interaction and effect of the ethoxypyrazin substitution on this activity remain uncharacterized for the compound .

Microbial Metabolism and Environmental Fate Studies

The environmental persistence and impact of any agrochemical are critically dependent on its degradation by soil microorganisms.

The breakdown of organic compounds in the soil is a complex process influenced by soil type, temperature, moisture, and the composition of the microbial community. epa.gov Microorganisms utilize a variety of metabolic pathways to degrade complex organic molecules. For compounds containing aromatic rings, such as the pyrazine (B50134) and pyridine (B92270) rings in this compound, degradation often begins with hydroxylation and ring cleavage reactions.

Studies on the environmental fate of other pesticides, such as those containing pyrazine rings or belonging to the broader class of nitrogen-containing heterocycles, indicate that biodegradation is a key route of dissipation. cdc.govresearchgate.net The half-life of a compound in soil can vary significantly depending on environmental conditions. usda.gov Identifying the specific microorganisms (bacteria or fungi) capable of degrading this compound would involve enrichment culture techniques, where soil samples are exposed to the compound as a sole carbon source.

As microorganisms break down a parent compound, a series of intermediate metabolites are formed. The characterization of these metabolites is crucial for understanding the complete degradation pathway and for assessing the potential environmental impact of any breakdown products. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are essential tools for identifying these transient chemical species.

The enzymes responsible for catalyzing these degradation steps are also a key area of research. These enzymes, which can include oxygenases, hydrolases, and dehydrogenases, could be isolated and characterized to provide a detailed molecular understanding of the degradation process. For example, the initial steps in the degradation of similar aromatic compounds often involve monooxygenases or dioxygenases that incorporate oxygen into the aromatic ring, making it susceptible to further breakdown.

The table below summarizes the types of data that would be generated from a comprehensive research program on this compound.

Research AreaParameterTypical Method(s)Expected Outcome
Auxin Receptor Binding Binding Affinity (Kd)Radioligand Binding Assay, Surface Plasmon ResonanceQuantitative measure of binding strength to TIR1/AFB receptors.
Binding EnergyMolecular Docking SimulationPredicted stability of the compound-receptor complex.
Cellular Responses Root Growth Inhibition (IC50)Arabidopsis thaliana seedling assayConcentration causing 50% inhibition of root growth.
Gene ExpressionQuantitative PCR (qPCR), RNA-SeqIdentification of up- or down-regulated auxin-responsive genes.
Microbial Degradation Half-life (DT50) in soilSoil incubation studiesTime taken for 50% of the compound to degrade.
Degradation PathwayMetabolite identification using LC-MSElucidation of the sequence of breakdown reactions.
Metabolite IdentificationMass Spectrometry, NMR SpectroscopyStructural identification of intermediate breakdown products.
Enzymology Key Degrading EnzymesEnzyme assays, Protein purificationIdentification and characterization of enzymes involved in the pathway.

Coordination Chemistry and Metal Complexation Properties of 5 6 Ethoxypyrazin 2 Yl Picolinic Acid

Design and Synthesis of Metal Complexes with Transition Metals

There is no publicly available scientific literature detailing the design and synthesis of metal complexes specifically with 5-(6-Ethoxypyrazin-2-yl)picolinic acid.

Ligand Binding Modes and Stereochemistry in Coordination

Information regarding the specific binding modes and resulting stereochemistry of transition metal complexes with this compound is not present in the reviewed scientific literature.

Synthesis Protocols for Various Metal Ion Adducts

No established or published synthesis protocols for the formation of metal ion adducts with this compound could be identified.

Spectroscopic Characterization of Metal-Ligand Complexes (e.g., UV-Vis, EPR, XAS)

A search for spectroscopic data, including UV-Vis, Electron Paramagnetic Resonance (EPR), and X-ray Absorption Spectroscopy (XAS) for metal complexes of this compound, did not yield any specific findings.

Theoretical Studies of Metal-Ligand Bonding and Electronic Properties

No theoretical studies, such as Density Functional Theory (DFT) calculations, on the metal-ligand bonding and electronic properties of complexes containing this compound have been reported in the scientific literature.

Investigation of Catalytic Activity of Metal Complexes

There are no published investigations into the catalytic activity of any metal complexes formed with this compound.

Advanced Materials Science Applications of 5 6 Ethoxypyrazin 2 Yl Picolinic Acid Derivatives

Incorporation into Supramolecular Assemblies and Coordination Polymers

No studies detailing the use of 5-(6-Ethoxypyrazin-2-yl)picolinic acid or its derivatives as ligands for the construction of supramolecular assemblies or coordination polymers have been found. The synthesis and characterization of such materials involving this specific compound are not documented in the reviewed literature.

Potential as Components in Functional Soft Materials or Nanosystems

There is no available research on the incorporation or application of this compound derivatives as components in functional soft materials, such as gels or liquid crystals, or in the development of nanosystems.

Research into Photophysical Properties of Derivative Materials

No investigations into the photophysical properties (e.g., absorption, emission, quantum yields) of materials derived from this compound have been reported.

Future Research Directions and Broader Academic Impact

Design and Synthesis of Advanced Picolinic Acid Derivatives for Enhanced Potency and Selectivity (Non-Clinical)

The core structure of 5-(6-Ethoxypyrazin-2-yl)picolinic acid offers numerous opportunities for chemical modification to enhance biological potency and target selectivity. Future non-clinical research will likely focus on systematic structure-activity relationship (SAR) studies to understand how each component of the molecule contributes to its activity. researchgate.netmdpi.comnih.govnih.gov

Key strategies for derivatization include:

Modification of the Pyrazine (B50134) Ring: The ethoxy group is a prime target for modification. Replacing it with various alkoxy groups of different lengths and branching can probe the size and nature of the target's binding pocket. Furthermore, bioisosteric replacement of the oxygen with sulfur (thioether) or nitrogen (amine) could alter hydrogen bonding capabilities and metabolic stability. researchgate.netprinceton.educambridgemedchemconsulting.com

Substitution on the Picolinic Acid Ring: The pyridine (B92270) ring presents several positions for substitution. Introducing small electron-donating or electron-withdrawing groups could modulate the electronic properties of the picolinic acid moiety, potentially influencing its binding affinity and pharmacokinetic properties. dovepress.comnih.gov

Bioisosteric Replacement of the Carboxylic Acid: The picolinic acid's carboxyl group is a key interaction point, likely forming strong hydrogen bonds or salt bridges with biological targets. Replacing it with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, could improve cell permeability and metabolic stability while maintaining the crucial binding interactions.

These synthetic efforts aim to build a comprehensive understanding of the molecule's pharmacophore, guiding the design of next-generation compounds with optimized properties. researchgate.netmdpi.comnih.gov

Modification SiteProposed ModificationRationale for Enhanced Potency/Selectivity
6-Position of Pyrazine RingVarying Alkoxy Chains (e.g., methoxy (B1213986), propoxy, isopropoxy)Probe steric tolerance and hydrophobic interactions in the binding pocket.
6-Position of Pyrazine RingBioisosteres (e.g., -SCH2CH3, -NHCH2CH3)Alter hydrogen bonding capacity and metabolic profile.
Picolinic Acid RingAddition of small substituents (e.g., -F, -Cl, -CH3)Fine-tune electronic properties and binding interactions. scilit.com
Carboxylic Acid MoietyReplacement with Tetrazole or Hydroxamic AcidMaintain key acidic interactions while potentially improving pharmacokinetic properties.

Methodological Advancements in Heterocyclic Chemistry Inspired by this compound Synthesis

The synthesis of this compound and its derivatives presents challenges and opportunities that can drive innovation in synthetic organic chemistry. The molecule is composed of two distinct nitrogen-containing heterocycles, pyridine and pyrazine, which are ubiquitous in medicinal chemistry. eurekaselect.comnih.gov

Future research will likely focus on developing more efficient and versatile methods for constructing this bi-heterocyclic system. Key areas for methodological advancement include:

C-H Activation: Direct C-H functionalization offers a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.govrsc.org Developing methods to directly couple a pyrazine C-H bond with a functionalized pyridine (or vice-versa) would represent a significant step forward. eurekaselect.comresearchgate.net

Novel Cross-Coupling Reactions: While standard methods like Suzuki and Stille coupling are viable, the development of novel catalytic systems could provide milder reaction conditions and broader functional group tolerance. mdpi.comresearchgate.net For instance, the Liebeskind-Srogl cross-coupling, which utilizes thioethers, could offer an alternative synthetic route. rhhz.net

Flow Chemistry and Automation: Implementing flow chemistry for the synthesis of this scaffold could enable rapid library generation for SAR studies. Automated synthesis platforms can accelerate the discovery of derivatives with improved properties.

These advancements would not only facilitate research on this specific compound class but also contribute valuable new tools to the broader field of heterocyclic chemistry. nih.govresearchgate.net

Contribution of this compound Research to Fundamental Understanding of Ligand-Target Interactions

A deep understanding of how this compound interacts with its biological target(s) at a molecular level is a critical research direction. This involves a combination of experimental and computational approaches to elucidate the structural basis of its activity.

Computational Modeling: Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can predict the binding pose of the compound and highlight key interactions. nih.govresearchgate.net These models can identify which parts of the molecule, such as the pyrazine nitrogens or the picolinic acid group, are essential for binding. The pyrazine nitrogen atoms frequently serve as hydrogen bond acceptors in protein-ligand interactions. nih.govresearchgate.netpharmablock.com

Structural Biology: Obtaining a co-crystal structure of a derivative bound to its target protein via X-ray crystallography would provide definitive evidence of the binding mode. This structural information is invaluable for rational drug design, allowing for the precise modification of the ligand to improve its affinity and selectivity. nih.gov

By studying this compound, researchers can gain fundamental insights into the principles of molecular recognition between complex heterocyclic scaffolds and their protein targets. This knowledge contributes to a broader understanding of ligand-target interactions, which is essential for the design of new therapeutic agents for a wide range of diseases. nih.govnih.govmdpi.com

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